2-[(Dimethylamino)methyl]-3-methylbutanal
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Overview
Description
2-[(Dimethylamino)methyl]-3-methylbutanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a dimethylamino group attached to a methylbutanal structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methyl]-3-methylbutanal can be achieved through several methods. One common approach involves the reaction of 3-methylbutanal with dimethylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C. The reaction can be carried out in an organic solvent such as ethanol or methanol to facilitate the interaction between the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methyl]-3-methylbutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: 2-[(Dimethylamino)methyl]-3-methylbutanoic acid.
Reduction: 2-[(Dimethylamino)methyl]-3-methylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Dimethylamino)methyl]-3-methylbutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism by which 2-[(Dimethylamino)methyl]-3-methylbutanal exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to modulation of their activity. The dimethylamino group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-[(Dimethylamino)methyl]butanal: Lacks the methyl group at the 3-position.
3-Methylbutanal: Lacks the dimethylamino group.
2-[(Methylamino)methyl]-3-methylbutanal: Contains a methylamino group instead of a dimethylamino group.
Uniqueness
2-[(Dimethylamino)methyl]-3-methylbutanal is unique due to the presence of both the dimethylamino group and the aldehyde functionality, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
64349-33-3 |
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Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]-3-methylbutanal |
InChI |
InChI=1S/C8H17NO/c1-7(2)8(6-10)5-9(3)4/h6-8H,5H2,1-4H3 |
InChI Key |
PONWAGPJEBWVBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CN(C)C)C=O |
Origin of Product |
United States |
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